

An In-depth Technical Guide to 6-Bromo-3chloroisoquinoline

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Compound of Interest

Compound Name: 6-Bromo-3-chlorocinnoline

Cat. No.: B15381682 Get Quote

Disclaimer: Initial searches for "**6-Bromo-3-chlorocinnoline**" did not yield any matching chemical identifiers or technical data. The following guide pertains to the structurally related and well-documented compound, 6-Bromo-3-chloroisoquinoline. This information is intended for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Bromo-3-chloroisoquinoline, a key intermediate in organic synthesis and drug discovery. The document details its chemical identifiers, physical and computational properties, and provides established experimental protocols for its synthesis.

Compound Identification

6-Bromo-3-chloroisoquinoline is a halogenated heterocyclic building block. Its identifiers are summarized in the table below for easy reference.



Identifier Type	Value	
CAS Number	552331-06-3	
IUPAC Name	6-bromo-3-chloroisoquinoline	
Molecular Formula	C ₉ H ₅ BrClN	
InChI	InChI=1S/C9H5BrCIN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H	
InChlKey	HYCCUWZOOADPGN-UHFFFAOYSA-N	
SMILES	C1=CC2=CN=C(C=C2C=C1Br)Cl	
European Community (EC) Number	640-564-0	
PubChem CID	22607530	

Physicochemical and Computational Data

The following table outlines the key physical and computationally predicted properties of 6-Bromo-3-chloroisoquinoline. These parameters are crucial for experimental design, including reaction conditions and purification methods.

Property	Value	Source
Molecular Weight	242.50 g/mol	PubChem
Monoisotopic Mass	240.92939 Da	PubChem
Density (Predicted)	1.673±0.06 g/cm³	ChemicalBook
Boiling Point (Predicted)	349.5±22.0 °C at 760 mmHg	ChemicalBook
pKa (Predicted)	1.28±0.38	ChemicalBook
XLogP3 (Predicted)	3.8	PubChem
Topological Polar Surface Area	12.9 Ų	PubChem
Form	Solid	ChemicalBook
Color	Pale yellow	ChemicalBook



Role in Research and Development

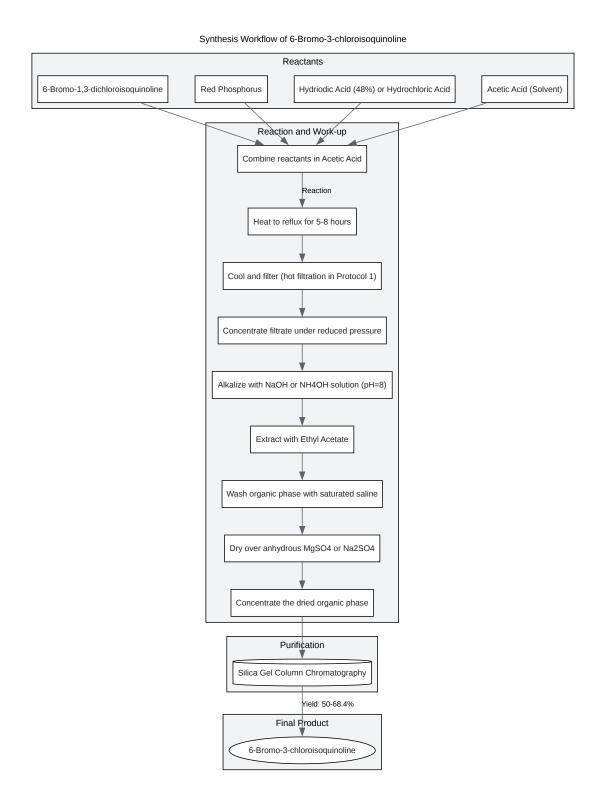
6-Bromo-3-chloroisoquinoline is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. While specific biological signaling pathways for this compound are not extensively documented, its class of molecules, halogenated isoquinolines, are significant in medicinal chemistry. They serve as precursors for the development of novel therapeutic agents. The related compound, 6-Bromo-1-chloro-isoquinoline, is noted for its use in synthesizing anti-cancer and antimicrobial agents. This suggests that 6-Bromo-3-chloroisoquinoline holds potential as a scaffold in drug discovery programs targeting various diseases.

Experimental Protocols: Synthesis of 6-Bromo-3-chloroisoquinoline

Two detailed procedures for the synthesis of 6-Bromo-3-chloroisoquinoline are provided below. The starting material for both is 6-Bromo-1,3-dichloroisoquinoline.

Synthesis Workflow Diagram





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Caption: Synthesis workflow for 6-Bromo-3-chloroisoquinoline.



Protocol 1

Reactants:

- 6-Bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)
- Red phosphorus (0.48 g, 15.5 mmol)
- Hydriodic acid (3 ml, 48%)
- Acetic acid (20 ml)

Procedure:

- A mixture of the reactants was heated and refluxed for 8 hours.
- Upon completion, the reaction mixture was filtered while hot.
- The filtrate was concentrated under reduced pressure.
- The residue was alkalized by the addition of a sodium hydroxide solution.
- The aqueous layer was extracted with ethyl acetate (200 mL).
- The organic phase was washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.

• Purification:

- The crude product was purified by silica gel fast column chromatography using 30% ethyl acetate/hexane as the eluent.
- Yield: 0.81 g (50%)
- Analysis: Mass spectrum (DCI/NH₃) m/e 244 (M+H)+.

Protocol 2

Reactants:



- 1,3-dichloro-6-bromoisoquinoline (50 g)
- Glacial acetic acid (500 mL)
- Red phosphorus (14 g)
- Hydrochloric acid (100 mL)

Procedure:

- The reactants were combined and heated to reflux for approximately 5 hours, with the reaction progress monitored by TLC.
- After cooling to room temperature, the mixture was subjected to suction filtration.
- Water (500 mL) was added to the filter cake, and the mixture was adjusted to a pH of 8 with 15% aqueous ammonia.
- The mixture was filtered, and the filtrate was extracted with ethyl acetate. The acetic acid phase was also dried, treated with water and alkali, and extracted with ethyl acetate.
- All organic phases were combined, washed once with saturated brine, and dried over anhydrous sodium sulfate.
- The solvent was removed by rotary evaporation.

Purification:

- The residue was purified by column chromatography on 200-300 mesh silica gel, eluting with a petroleum ether:ethyl acetate gradient from 50:1 to 20:1.
- Yield: 30 g (68.4%)
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